molecular formula C20H34ClN3O4 B027240 Celiprolol hydrochloride CAS No. 57470-78-7

Celiprolol hydrochloride

Cat. No.: B027240
CAS No.: 57470-78-7
M. Wt: 416.0 g/mol
InChI Key: VKJHTUVLJYWAEY-UHFFFAOYSA-N
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Description

Celiprolol Hydrochloride is a selective beta-1 adrenergic receptor antagonist with partial beta-2 agonist activity. It is primarily used in the treatment of hypertension and angina pectoris. This compound is known for its ability to lower blood pressure by reducing peripheral vascular resistance and maintaining renal blood flow .

Mechanism of Action

Target of Action

Celiprolol hydrochloride is a unique beta-blocker that simultaneously acts as a selective β1 receptor antagonist , a partial β2 receptor agonist , and a weak α2 receptor antagonist . These receptors are primarily located in the heart and blood vessels, playing crucial roles in cardiovascular function.

Mode of Action

As a β1 receptor antagonist , this compound inhibits the action of catecholamines on β1-adrenergic receptors, thereby decreasing heart rate and myocardial contractility . Its partial β2 agonist activity is thought to account for its mild vasodilating properties, which can help lower blood pressure . The weak antagonistic effect on α2 receptors further contributes to its vasodilatory action .

Biochemical Pathways

This compound primarily affects the adrenergic signaling pathway. By blocking β1 receptors and partially activating β2 receptors, it modulates the effects of catecholamines, leading to decreased heart rate and blood pressure

Pharmacokinetics

This compound exhibits a bioavailability of 30-70% . The binding to plasma proteins is about 25-30% . The elimination half-life of this compound is approximately 5 hours , indicating its relatively short duration of action.

Result of Action

The primary result of this compound’s action is the lowering of blood pressure in hypertensive patients, both at rest and during exercise . This makes it effective for the management of mild to moderate hypertension and effort-induced angina pectoris .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability has been shown to be markedly affected by food, suggesting that it should be administered without food . Additionally, coadministration of certain drugs, such as chlorthalidone, hydrochlorothiazide, and theophylline, can also reduce the bioavailability of celiprolol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Celiprolol Hydrochloride involves several key steps:

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Celiprolol Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated metabolites, while substitution reactions can produce various derivatives with modified pharmacological properties .

Scientific Research Applications

Celiprolol Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Atenolol
  • Metoprolol
  • Bisoprolol
  • Propranolol
  • Carvedilol

Celiprolol Hydrochloride stands out due to its unique combination of beta-1 antagonism and beta-2 agonism, providing a balanced approach to managing cardiovascular conditions with potentially fewer side effects.

Properties

CAS No.

57470-78-7

Molecular Formula

C20H34ClN3O4

Molecular Weight

416.0 g/mol

IUPAC Name

3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydron;chloride

InChI

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H

InChI Key

VKJHTUVLJYWAEY-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl

Canonical SMILES

[H+].CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.[Cl-]

Appearance

Assay:≥98%A crystalline solid

Key on ui other cas no.

57470-78-7

Related CAS

56980-93-9 (Parent)

Synonyms

Celiprolol
Celiprolol Hydrochloride
Celiprolol Monohydrochloride
Celiprolol, (+,-)-Isomer
Celiprolol, (R)-Isomer
Celiprolol, (S)-Isomer
Celiprolol, Monohydrochloride, (R)-Isomer
Celiprolol, Monohydrochloride, (S)-Isomer
Hydrochloride, Celiprolol
Monohydrochloride, Celiprolol
N'-(3-Acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethylurea
REV 5320A
REV-5320A
REV5320A
Selectol
ST 1396
ST-1396
ST1396

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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